4-Methoxybenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Anticancer Properties:

-Methoxybenzene-1,2-diol, also known as 4-methoxycatechol or 3,4-dihydroxyanisole, has been investigated for its potential anticancer properties. Studies have shown that it may exhibit:

- Cytotoxic effects: It can induce cell death in various cancer cell lines, including breast, colon, and liver cancer cells. Source: [Apoptosis induction by 4-methoxycatechol in human breast cancer MCF-7 and MDA-MB-468 cells: ]

- Anti-angiogenic effects: It may inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis. Source: [Antiangiogenic activity of 4-methoxycatechol isolated from Polygonum multiflorum Thunb]

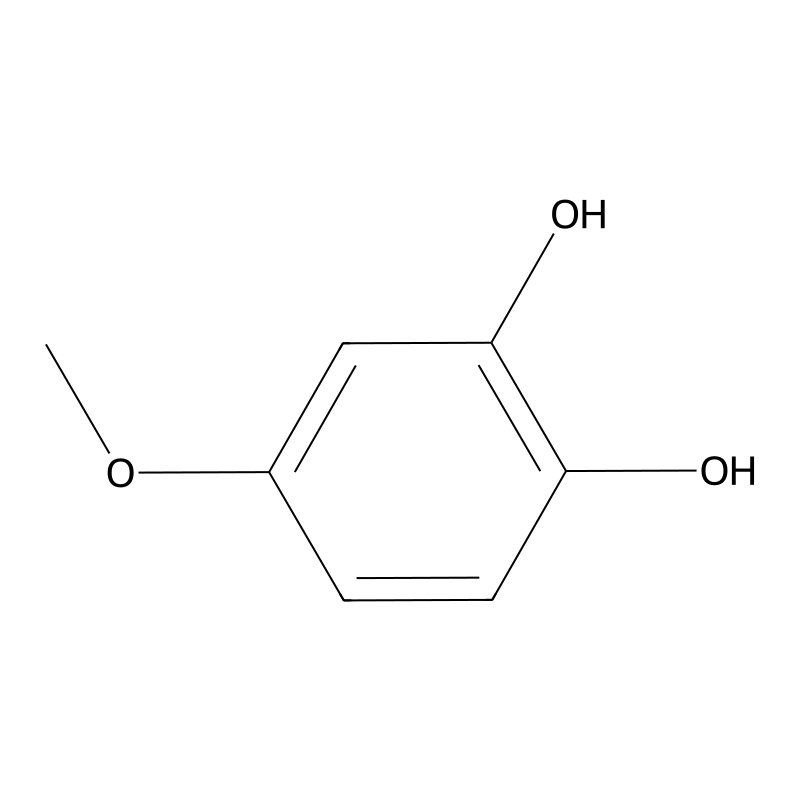

4-Methoxybenzene-1,2-diol, also known as 4-methoxy-1,2-benzenediol, is an organic compound with the molecular formula C₇H₈O₃. It features a methoxy group (-OCH₃) and two hydroxyl groups (-OH) on a benzene ring, specifically positioned at the 1 and 2 carbon atoms relative to the methoxy group. This compound is characterized by its aromatic structure and is a member of the diol family, which contains two hydroxyl groups.

- Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids. For instance, under specific conditions, it can be oxidized to 4-methoxybenzaldehyde.

- Electrophilic Aromatic Substitution: The presence of the hydroxyl and methoxy groups makes the compound a suitable substrate for electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

- Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to the formation of more complex structures .

Research indicates that 4-methoxybenzene-1,2-diol exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its potential health benefits.

- Antimicrobial Activity: Studies suggest that this compound may have antimicrobial effects against certain bacteria and fungi, making it of interest in pharmaceutical applications .

- Potential Therapeutic Uses: Its biological properties have led to investigations into its use as a therapeutic agent in treating oxidative stress-related diseases.

Several methods exist for synthesizing 4-methoxybenzene-1,2-diol:

- Direct Reaction of Phenol with Methanol: One common method involves reacting phenol with methanol under acidic conditions to yield the diol .

- Hydroxylation of 4-Methoxyphenol: This method entails the hydroxylation of 4-methoxyphenol using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Acid-Catalyzed Reactions: It can also be synthesized through acid-catalyzed reactions involving glyoxal and other substrates that provide the necessary functional groups.

4-Methoxybenzene-1,2-diol has several applications across different fields:

- Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound in drug development.

- Cosmetic Formulations: Its antioxidant properties make it suitable for inclusion in skincare products.

- Chemical Synthesis: It acts as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 4-methoxybenzene-1,2-diol have focused on its reactivity with various biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with proteins have revealed potential binding sites that could influence its biological activity.

- Metabolic Pathway Analysis: Studies have explored how this compound is metabolized in biological systems, which is crucial for understanding its pharmacokinetics and toxicity profiles.

Similar Compounds

Several compounds share structural similarities with 4-methoxybenzene-1,2-diol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Benzenediol | C₆H₄(OH)₂ | Two hydroxyl groups on benzene |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Contains an aldehyde group |

| 4-Methylphenol | C₇H₈O | Methyl group instead of methoxy |

| Resorcinol | C₆H₄(OH)₂ | Hydroxyl groups at positions 1 and 3 |

Uniqueness

What sets 4-methoxybenzene-1,2-diol apart from these similar compounds is its unique combination of a methoxy group and two adjacent hydroxyl groups on the benzene ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to other diols and phenolic compounds.

The molecular formula of 4-methoxybenzene-1,2-diol is C₇H₈O₃, with a molecular weight of 140.14 g/mol. Its IUPAC name is 4-methoxybenzene-1,2-diol, and it is structurally related to catechols, a class of compounds with two adjacent hydroxyl groups on an aromatic ring. The SMILES notation COC1=CC(=C(C=C1)O)O represents its connectivity.

| Identifier | Value |

|---|---|

| CAS Number | 3934-97-2 |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| InChI Key | JXZABYGWFNGNLB-UHFFFAOYSA-N |

| PubChem CID | 587766 |

Synonyms and Nomenclature

Common synonyms include 4-methoxycatechol, 4-methoxy-2-hydroxyphenol, and p-methoxycatechol. These names reflect its structural similarity to catechol derivatives and its methoxy substitution pattern.

International Union of Pure and Applied Chemistry Name

The International Union of Pure and Applied Chemistry name for this chemical compound is 4-methoxybenzene-1,2-diol [1] [2] [3]. This systematic naming convention follows the established International Union of Pure and Applied Chemistry guidelines for organic compounds, indicating the presence of a methoxy group at position 4 and two hydroxyl groups at positions 1 and 2 on the benzene ring [4] [5].

Chemical Synonyms and Alternative Names

4-Methoxybenzene-1,2-diol is known by several alternative names in chemical literature and databases [1] [6] [7]. The compound is commonly referred to as 4-methoxycatechol, which reflects its structural relationship to catechol with the addition of a methoxy substituent [8] [9] [10]. Another frequently used name is p-methoxycatechol, where the "p-" prefix indicates the para position of the methoxy group relative to the hydroxyl groups [11] [12].

The systematic name 1,2-benzenediol, 4-methoxy- is also widely recognized in chemical databases and literature [1] [13] [14]. Additionally, the compound is known as 3,4-dihydroxyanisole, emphasizing the presence of two hydroxyl groups and the anisole structural framework [4] [15]. Other documented synonyms include 4-methoxypyrocatechol and 4-methoxy-2-hydroxyphenol [10] [16].

Chemical Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry number for 4-methoxybenzene-1,2-diol is 3934-97-2 [1] [2] [3]. This unique identifier serves as the primary reference for the compound across chemical databases and regulatory systems worldwide [4] [5] [6].

The compound is catalogued in PubChem under the Compound Identification number 587766 [17] [18]. In the ChemSpider database, it is assigned the identification number 510910 [7]. The MDL number, used in chemical inventory systems, is MFCD18395726 [2] [19] [20].

Molecular Formula and Structural Identifiers

4-Methoxybenzene-1,2-diol has the molecular formula C₇H₈O₃, indicating seven carbon atoms, eight hydrogen atoms, and three oxygen atoms [1] [2] [4]. The molecular weight of the compound is 140.14 grams per mole [1] [2] [5].

The International Chemical Identifier for the compound is InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 [21] [17]. The corresponding International Chemical Identifier Key is JXZABYGWFNGNLB-UHFFFAOYSA-N [16] [22] [21]. The Simplified Molecular Input Line Entry System representation is COC1=CC(=C(C=C1)O)O [5] [22] [17].

Comprehensive Identification Data Table

| Property | Value/Description |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-methoxybenzene-1,2-diol [1] [2] |

| Primary Common Name | 4-Methoxycatechol [8] [9] |

| Alternative Common Names | p-Methoxycatechol, 3,4-Dihydroxyanisole [11] [15] |

| Systematic Name | 1,2-Benzenediol, 4-methoxy- [1] [13] |

| Chemical Abstracts Service Registry Number | 3934-97-2 [1] [2] [3] |

| Molecular Formula | C₇H₈O₃ [1] [2] [4] |

| Molecular Weight (g/mol) | 140.14 [1] [2] [5] |

| International Chemical Identifier | InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 [21] [17] |

| International Chemical Identifier Key | JXZABYGWFNGNLB-UHFFFAOYSA-N [16] [22] [21] |

| Simplified Molecular Input Line Entry System | COC1=CC(=C(C=C1)O)O [5] [22] [17] |

| MDL Number | MFCD18395726 [2] [19] [20] |

| PubChem Compound Identification | 587766 [17] [18] |

| ChemSpider Identification | 510910 [7] |

Alternative Names Classification Table

| Name Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-methoxybenzene-1,2-diol [1] [2] |

| Systematic Name | 1,2-Benzenediol, 4-methoxy- [1] [13] |

| Primary Common Name | 4-Methoxycatechol [8] [9] |

| Secondary Common Name | p-Methoxycatechol [11] [12] |

| Tertiary Common Name | 3,4-Dihydroxyanisole [4] [15] |

| Alternative Common Name | 4-Methoxypyrocatechol [10] [16] |

| Descriptive Name | 4-Methoxy-1,2-benzenediol [4] |

| Structural Name | 4-Methoxy-2-hydroxyphenol [10] |

Database Cross-Reference Information

4-Methoxybenzene-1,2-diol is extensively documented across multiple chemical databases and information systems [23]. The compound appears in the National Institute of Standards and Technology WebBook, though it currently lacks specific thermodynamic data entries [21]. Research databases such as J-GLOBAL maintain comprehensive records of the compound under its various nomenclature forms [10].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant